molecular formula C15H23N3O2 B6805859 N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide

N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide

Cat. No.: B6805859
M. Wt: 277.36 g/mol
InChI Key: DXIUCYYLSCSMSM-FLDLDNQJSA-N
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Description

N-[(1R,5S)-3-azabicyclo[310]hexan-6-yl]-2-methoxy-4-azatricyclo[42103,7]nonane-4-carboxamide is a complex organic compound characterized by its unique bicyclic and tricyclic structures

Properties

IUPAC Name

N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-20-14-7-2-8-6-18(13(14)9(8)3-7)15(19)17-12-10-4-16-5-11(10)12/h7-14,16H,2-6H2,1H3,(H,17,19)/t7?,8?,9?,10-,11+,12?,13?,14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIUCYYLSCSMSM-FLDLDNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC3CN(C1C3C2)C(=O)NC4C5C4CNC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C2CC3CN(C1C3C2)C(=O)NC4[C@H]5[C@@H]4CNC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Azabicyclo[3.1.0]hexane Core: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction, to form the azabicyclo[3.1.0]hexane ring system.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Formation of the Azatricyclo[4.2.1.03,7]nonane Core: This step involves further cyclization reactions, often using intramolecular cyclization techniques.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack, using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its role as a ligand for various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmacology: Research focuses on its interaction with biological receptors and its potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxamide
  • N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-2-methoxy-4-azatricyclo[4.2.1.03,7]nonane-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of bicyclic and tricyclic systems makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of N-[(1R,5S)-3-azabicyclo[310]hexan-6-yl]-2-methoxy-4-azatricyclo[42103,7]nonane-4-carboxamide, covering its synthesis, reactions, applications, and unique characteristics

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